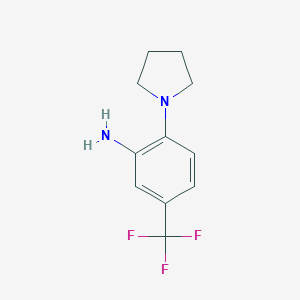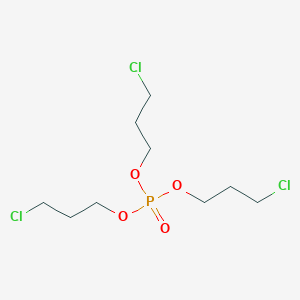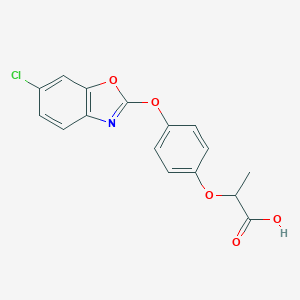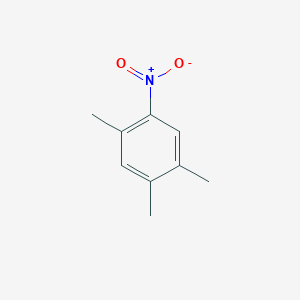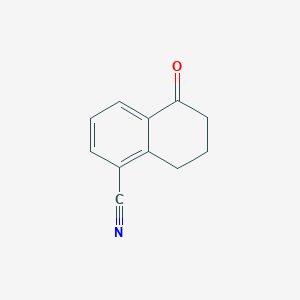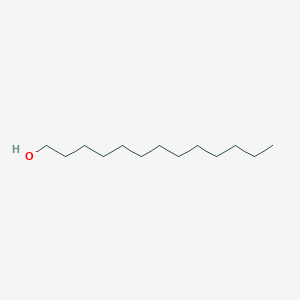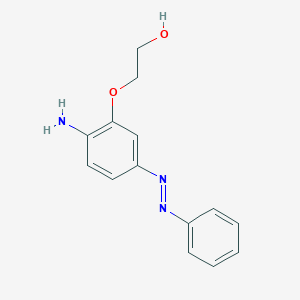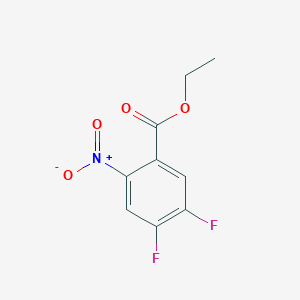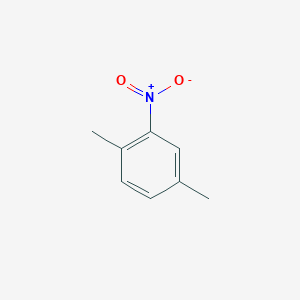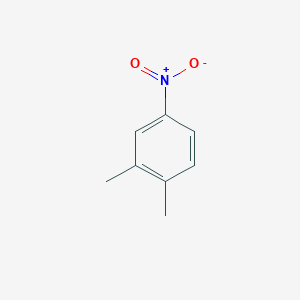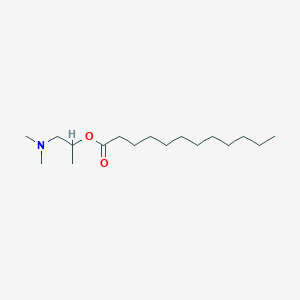
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, also known as METED, is a synthetic compound that belongs to the family of steroids. It is a derivative of the hormone estradiol and has been studied extensively for its potential applications in scientific research. In
作用機序
The mechanism of action of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is similar to that of other steroids. It binds to estrogen receptors in the body, which triggers a series of biochemical and physiological responses. These responses can include changes in gene expression, alterations in protein synthesis, and modifications to cell signaling pathways.
生化学的および生理学的効果
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been shown to have a number of biochemical and physiological effects. These include an increase in bone density, a decrease in cholesterol levels, and a reduction in the risk of cardiovascular disease. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a useful tool for studying the effects of steroids on the body. It has a high degree of estrogenic activity, which makes it useful for investigating the role of estrogen in various physiological processes. However, it also has some limitations. For example, it is a synthetic compound and may not accurately reflect the effects of natural steroids on the body. Additionally, it can be difficult to synthesize and may be expensive.
将来の方向性
There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione. One area of interest is the development of new synthetic compounds that have similar estrogenic activity but are easier to synthesize and less expensive. Another area of interest is the investigation of the effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione on specific physiological processes, such as bone growth or cardiovascular health. Finally, there is a need for more research on the safety and potential side effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, as well as its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high degree of estrogenic activity and has been used to investigate the role of estrogen in various physiological and biochemical processes. While it has some limitations, it remains a useful tool for studying the effects of steroids on the body. There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, including the development of new synthetic compounds and the investigation of its potential applications in the treatment of various diseases.
合成法
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione can be synthesized using a variety of methods, including the reaction of estradiol with methylthioethyl iodide and the use of a palladium-catalyzed coupling reaction. The synthesis of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been used extensively in scientific research as a tool to study the effects of steroids on various physiological and biochemical processes. It has been shown to have potent estrogenic activity, which makes it useful in studying the effects of estrogen on the body. 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has also been used to investigate the role of estrogen in the development of breast cancer and other diseases.
特性
CAS番号 |
137437-16-2 |
|---|---|
製品名 |
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione |
分子式 |
C21H28O2S |
分子量 |
344.5 g/mol |
IUPAC名 |
(8S,10R,13S,14S)-13-methyl-10-(2-methylsulfanylethyl)-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O2S/c1-20-9-8-18-16(17(20)5-6-19(20)23)4-3-14-13-15(22)7-10-21(14,18)11-12-24-2/h8,13,16-17H,3-7,9-12H2,1-2H3/t16-,17-,20-,21+/m0/s1 |
InChIキー |
JKOMPAPOBLVXKS-IDPBPBMLSA-N |
異性体SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43CCSC |
SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
正規SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
その他のCAS番号 |
137437-16-2 |
同義語 |
10-methylthioethyl estra-4,9(11)-diene 3,17-dione RU 54115 RU-54115 RU54115 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



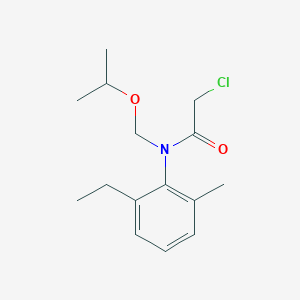
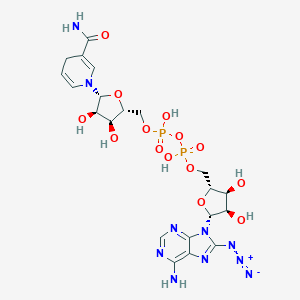
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
